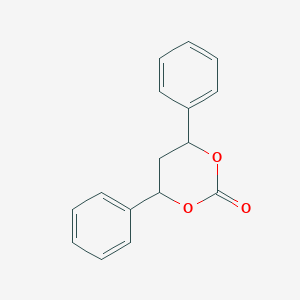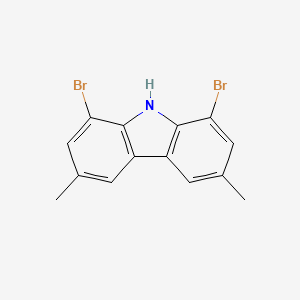
1,8-Dibromo-3,6-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dibromo-3,6-dimethyl-9H-carbazole is an organic compound with the molecular formula C14H11Br2N. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle. This compound is characterized by the presence of two bromine atoms at the 1 and 8 positions and two methyl groups at the 3 and 6 positions on the carbazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be synthesized through several synthetic routes. One common method involves the bromination of 3,6-dimethyl-9H-carbazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination at the desired positions .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,8-Dibromo-3,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbazole derivatives with different oxidation states. Reduction reactions can also be performed to remove the bromine atoms and obtain the parent carbazole compound.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Scientific Research Applications
1,8-Dibromo-3,6-dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is employed in the development of conducting polymers and nanomaterials with unique optoelectronic properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Chemical Sensors: The compound is used in the fabrication of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism of action of 1,8-dibromo-3,6-dimethyl-9H-carbazole depends on its specific application. In organic electronics, the compound’s ability to participate in π-π stacking interactions and form extended conjugated systems is crucial for its optoelectronic properties. In medicinal chemistry, the compound’s interactions with biological targets, such as enzymes or receptors, determine its bioactivity. The presence of bromine atoms and methyl groups can influence the compound’s binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be compared with other similar compounds, such as:
3,6-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, which can affect its chemical reactivity and physical properties.
1,8-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, leading to differences in steric hindrance and electronic effects.
3,6-Dimethyl-9H-carbazole:
These comparisons highlight the unique features of this compound, such as the presence of both bromine atoms and methyl groups, which contribute to its distinct chemical behavior and versatility in various applications.
Properties
CAS No. |
549494-70-4 |
|---|---|
Molecular Formula |
C14H11Br2N |
Molecular Weight |
353.05 g/mol |
IUPAC Name |
1,8-dibromo-3,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)6-12(16)14(10)17-13(9)11(15)5-7/h3-6,17H,1-2H3 |
InChI Key |
CZVJRHMKDPDECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC3=C2C=C(C=C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


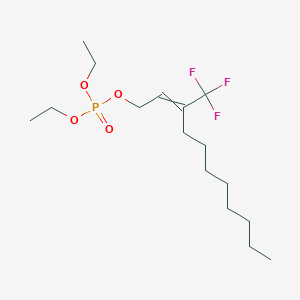
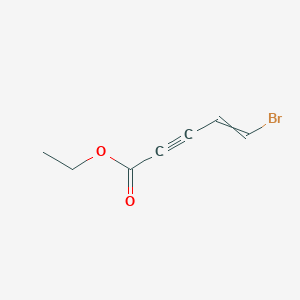
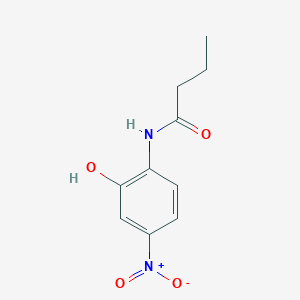
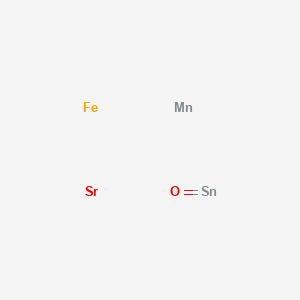
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
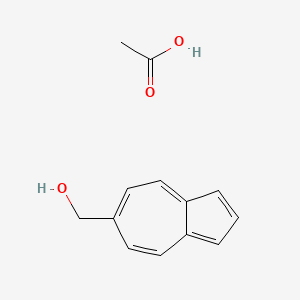

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
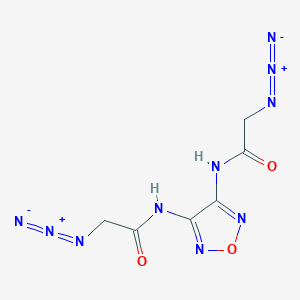
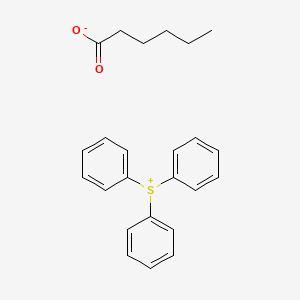
![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
